(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate
CAS No.: 85391-77-1
Cat. No.: VC17022846
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85391-77-1 |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;4,11-dimethyl-14-oxa-4,13-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),7,9,11,15,17-hexaene |
| Standard InChI | InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-17-14-9-10-19(2)12-16(14)15-5-3-4-6-18(15)21-20(17)11-13;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | JVACRTSWFFOIPY-BTJKTKAUSA-N |
| Isomeric SMILES | CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=CC(=O)O)C(=O)O |
Introduction
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is a complex organic compound with a molecular formula of C22H24N2O5. It is a specialty chemical, often used in research and pharmaceutical applications. The compound is characterized by its unique structure, which includes a dibenzo(b,f)pyrazino(1,2-d)oxazepine core, and it is typically supplied as a maleate salt.
Synthesis and Availability
The synthesis of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate involves complex organic chemistry techniques, often requiring multiple steps to achieve the desired structure. This compound is available from specialty chemical suppliers such as Parchem and BOC Sciences, who provide it for research and development purposes .
Applications and Research
While specific applications of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate are not widely documented, compounds with similar structures are often investigated for their potential biological activities, including neuroactive properties or as intermediates in pharmaceutical synthesis.
Regulatory Information
-
CAS Number: 85391-77-1
-
EINECS Number: 286-832-7
-
EC Inventory: Listed as part of the European Inventory of Existing Commercial Chemical Substances (EINECS) .
Table 2: Suppliers and Availability
| Supplier | Description |
|---|---|
| Parchem | Specialty chemical supplier offering worldwide distribution . |
| BOC Sciences | Provides qualified products for research and development . |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume